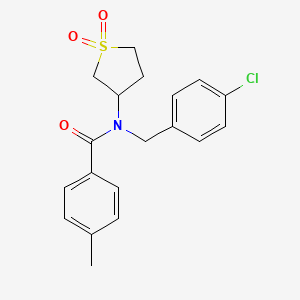![molecular formula C22H22ClN3O3S2 B12132910 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドは、その独特な化学構造と潜在的な用途から、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、チアゾール環、スルホニル基、クロロベンザミド部分を含んでおり、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
チアゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
スルホニル基の導入: スルホニル基は、スルホニルクロリドなどの試薬を用いたスルホン化反応によって導入できます。
アゼパン環の付加: アゼパン環は、多くの場合、求核置換反応によって導入されます。
4-クロロベンザミドとのカップリング: 最後のステップでは、中間体を4-クロロベンザミドと、EDCIやDCCなどのカップリング剤を用いたアミド結合形成を促進する条件下でカップリングします。
工業的生産方法
この化合物の工業的生産には、同様の合成経路を使用しますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、収率を高めるための反応条件の最適化、最終生成物の純度を確保するための結晶化やクロマトグラフィーなどの精製技術の採用が含まれます。
化学反応の分析
反応の種類
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドは、次のような様々な化学反応を起こす可能性があります。
酸化: チアゾール環とスルホニル基は、強力な酸化条件下で酸化される可能性があります。
還元: この化合物は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して還元できます。
置換: クロロベンザミド部分は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: 無水溶媒中の水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4)。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、一方、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究における用途
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
産業: 新素材や触媒の開発に利用されています。
科学的研究の応用
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、下流のシグナル伝達経路を誘発する可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-2-ブロモベンザミド
- N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-2-(4-ブロモフェノキシ)アセトアミド
独自性
N-{4-[4-(アゼパン-1-イルスルホニル)フェニル]-1,3-チアゾール-2-イル}-4-クロロベンザミドは、独特の官能基の組み合わせによって際立っており、これにより異なる化学反応性と生物活性をもたらします。その構造的特徴により、様々な改変が可能であり、様々な研究や産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-bromobenzamide
- N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide
Uniqueness
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H22ClN3O3S2 |
|---|---|
分子量 |
476.0 g/mol |
IUPAC名 |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-18-9-5-17(6-10-18)21(27)25-22-24-20(15-30-22)16-7-11-19(12-8-16)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27) |
InChIキー |
HWBRFPYDYSOYNF-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12132831.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12132835.png)
![4-methoxy-9-(4-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132842.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)

![5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132852.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)
![9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B12132866.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12132871.png)
![7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12132892.png)
![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
